Cas no 2198226-67-2 (1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide)
![1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/2198226-67-2x500.png)
1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 2198226-67-2
- EN300-26580651
- Z1174900363
- N-{2-[(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)formamido]ethyl}prop-2-enamide
- 1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide
-
- インチ: 1S/C15H24N4O2/c1-7-12(20)16-8-9-17-14(21)13-10(2)18-19(11(13)3)15(4,5)6/h7H,1,8-9H2,2-6H3,(H,16,20)(H,17,21)
- InChIKey: YFYQIWZCQPKYND-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(C)=NN(C=1C)C(C)(C)C)NCCNC(C=C)=O
計算された属性
- せいみつぶんしりょう: 292.18992602g/mol
- どういたいしつりょう: 292.18992602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 76Ų
1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26580651-0.05g |
N-{2-[(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)formamido]ethyl}prop-2-enamide |
2198226-67-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamideに関する追加情報
1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide
The compound with CAS No. 2198226-67-2, known as 1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities and structural versatility.
Pyrazole is a five-membered aromatic heterocycle containing two nitrogen atoms, and it serves as a core structure for numerous bioactive compounds. In this compound, the pyrazole ring is substituted with several groups that enhance its chemical properties and functional diversity. The tert-butyl group attached at position 1 of the pyrazole ring contributes to the molecule's stability and lipophilicity, making it suitable for various biological environments. Additionally, the 3,5-dimethyl substituents further modulate the electronic properties of the ring, enhancing its reactivity and selectivity in chemical reactions.
The N-[2-(prop-2-enoylamino)ethyl] group attached to the pyrazole ring introduces additional functional complexity to the molecule. This group includes an enamine functionality, which is known for its ability to participate in hydrogen bonding and other non-covalent interactions. Such interactions are crucial in drug design, as they can significantly influence the binding affinity of a compound to its target receptor or enzyme.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly in the development of inhibitors for various enzymes and receptors. For instance, research has shown that certain pyrazole-based compounds exhibit potent inhibitory activity against kinases, which are key targets in cancer therapy. The unique combination of substituents in this compound suggests that it may possess similar or even enhanced biological activity compared to other pyrazole derivatives.
Moreover, the tert-butyl and methyl substituents on the pyrazole ring could play a critical role in optimizing the compound's pharmacokinetic properties. These groups can influence absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for determining a drug's efficacy and safety in vivo. The presence of these groups also suggests that the compound may exhibit improved solubility and bioavailability compared to less substituted analogs.
The enamine functionality introduced by the N-[2-(prop-2-enoylamino)ethyl] group adds another layer of complexity to this compound's chemical profile. Enamines are known for their ability to undergo various transformations under mild conditions, making them valuable intermediates in organic synthesis. This functionality could potentially enable further modifications to tailor the compound's properties for specific applications.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The construction of the pyrazole ring typically involves condensation reactions between an amine and a carbonyl compound under appropriate conditions. Subsequent substitutions with tert-butyl and methyl groups can be achieved through alkylation or acylation reactions, depending on the specific functional groups involved.
The integration of multiple functional groups in this compound makes it a promising candidate for further exploration in drug discovery programs. Its structural features suggest potential applications as an anti-inflammatory agent, an antiviral drug, or a modulator of cellular signaling pathways. Ongoing research is focused on evaluating its biological activity against various targets and optimizing its pharmacokinetic properties for therapeutic use.
In conclusion, 1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide represents a sophisticated example of modern organic synthesis and drug design principles. Its unique combination of functional groups positions it as a valuable tool for advancing our understanding of molecular interactions and developing innovative therapeutic agents.
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